molecular formula C11H15NO2 B2650201 1-cyclohexyl-3-methyl-2,5-dihydro-1H-pyrrole-2,5-dione CAS No. 91247-10-8

1-cyclohexyl-3-methyl-2,5-dihydro-1H-pyrrole-2,5-dione

Cat. No.: B2650201
CAS No.: 91247-10-8
M. Wt: 193.246
InChI Key: XXLSBWLCDXNJAQ-UHFFFAOYSA-N
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Description

1-cyclohexyl-3-methyl-2,5-dihydro-1H-pyrrole-2,5-dione is a chemical compound with the molecular formula C11H15NO2 and a molecular weight of 193.25 g/mol It is known for its unique structure, which includes a cyclohexyl group attached to a pyrrole-2,5-dione ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-cyclohexyl-3-methyl-2,5-dihydro-1H-pyrrole-2,5-dione typically involves the reaction of cyclohexylamine with maleic anhydride . The reaction proceeds through the formation of an intermediate amide, which then undergoes cyclization to form the desired product. The reaction conditions generally include heating the reactants in an appropriate solvent, such as toluene, under reflux .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts may also be employed to improve the efficiency of the reaction and minimize side reactions .

Mechanism of Action

The mechanism of action of 1-cyclohexyl-3-methyl-2,5-dihydro-1H-pyrrole-2,5-dione involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity . The exact molecular targets and pathways can vary depending on the specific application and context .

Biological Activity

1-Cyclohexyl-3-methyl-2,5-dihydro-1H-pyrrole-2,5-dione (CAS No. 91247-10-8) is a compound with the molecular formula C11H15NO2 and a molecular weight of 193.25 g/mol. This compound is recognized for its potential biological activities, particularly in medicinal chemistry and organic synthesis.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Preliminary studies suggest that it may modulate enzyme activities or receptor functions, similar to other pyrrole derivatives which have been explored for therapeutic applications.

In Vitro Studies

Research has shown that derivatives of pyrrole compounds exhibit significant biological activities. For instance, studies on related compounds have demonstrated their potential as selective inhibitors of cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in inflammatory processes. A notable example includes a study where pyrrole derivatives were evaluated for their inhibitory effects on lipopolysaccharide (LPS)-induced prostaglandin E2 (PGE2) production in RAW 264.7 macrophage cells. Some derivatives showed IC50 values indicating strong inhibition of COX-2 activity, suggesting that this compound could have similar properties .

Antibacterial Activity

Recent research has indicated that pyrrole derivatives possess antibacterial properties. In studies comparing various compounds, some exhibited minimum inhibitory concentration (MIC) values as low as 3.125 μg/mL against Staphylococcus aureus, highlighting their potential as antibacterial agents . Although specific data on this compound's antibacterial efficacy is limited, its structural similarities to known active compounds suggest it may also display such activity.

Summary of Biological Activities

Activity Details
COX Inhibition Potential selective inhibitor; related compounds show IC50 values in the low nanomolar range.
Antibacterial Related pyrrole compounds show MIC values between 3.125 μg/mL to 12.5 μg/mL against bacteria.
Therapeutic Potential Investigated for anti-inflammatory and antibacterial properties; ongoing research needed.

Case Study: COX Inhibition

In a specific study focusing on the synthesis and evaluation of pyrrole derivatives as COX inhibitors, compound MPO-0029 was identified as a potent selective COX-2 inhibitor with an IC50 value of 6.0 nM and a selectivity index greater than 168 compared to COX-1 . This highlights the potential for similar structural compounds like this compound to exhibit significant anti-inflammatory properties.

Properties

IUPAC Name

1-cyclohexyl-3-methylpyrrole-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c1-8-7-10(13)12(11(8)14)9-5-3-2-4-6-9/h7,9H,2-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXLSBWLCDXNJAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N(C1=O)C2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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